molecular formula C19H13BrClN5OS B15043562 (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15043562
M. Wt: 474.8 g/mol
InChI Key: YKZPJVFOGKKCJS-UHFFFAOYSA-N
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Description

(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(3-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a combination of thiazole, pyrazolone, and hydrazone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(3-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Thiazole Ring: Starting with 4-bromobenzaldehyde and thiourea, the thiazole ring can be synthesized through a cyclization reaction.

    Hydrazone Formation: The thiazole derivative can be reacted with 3-chlorobenzaldehyde hydrazone under acidic conditions to form the hydrazone linkage.

    Pyrazolone Formation: The final step involves the reaction of the hydrazone intermediate with ethyl acetoacetate under basic conditions to form the pyrazolone ring.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazolone rings.

    Reduction: Reduction reactions can occur at the hydrazone linkage.

    Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Oxidized derivatives of the thiazole and pyrazolone rings.

    Reduction Products: Reduced hydrazone derivatives.

    Substitution Products: Compounds with substituted bromine or chlorine atoms.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Pharmacology: Investigation of its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Biochemical Probes: Use as a probe to study enzyme interactions and biochemical pathways.

Industry

    Dye and Pigment Industry: Potential use in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(3-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE depends on its specific application. For instance:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating biochemical pathways.

    Catalytic Activity: As a ligand, it can form complexes with metal ions, facilitating catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

  • **(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(3-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is similar to other thiazole and pyrazolone derivatives, such as:

      Thiazole Derivatives: Compounds containing the thiazole ring, known for their antimicrobial properties.

      Pyrazolone Derivatives: Compounds containing the pyrazolone ring, often used as anti-inflammatory agents.

Uniqueness

    Structural Complexity: The combination of thiazole, pyrazolone, and hydrazone moieties in a single molecule is unique.

    Its diverse functional groups make it a versatile compound for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C19H13BrClN5OS

Molecular Weight

474.8 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(3-chlorophenyl)diazenyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C19H13BrClN5OS/c1-11-17(24-23-15-4-2-3-14(21)9-15)18(27)26(25-11)19-22-16(10-28-19)12-5-7-13(20)8-6-12/h2-10,25H,1H3

InChI Key

YKZPJVFOGKKCJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=CC(=CC=C4)Cl

Origin of Product

United States

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